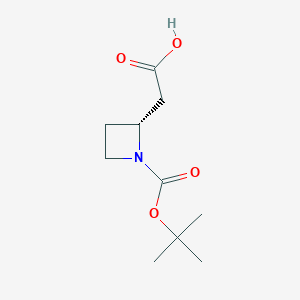
(R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid is a chiral compound that features an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the azetidine ring. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Attachment of the Acetic Acid Moiety: The acetic acid group is introduced through various methods, such as alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety.
Reduction: Reduction reactions can be performed on the azetidine ring or other functional groups.
Substitution: The Boc group can be substituted under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Oxidized derivatives of the acetic acid moiety.
Reduction: Reduced forms of the azetidine ring or other functional groups.
Substitution: Free amine derivatives after Boc removal.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Synthesis: Utilized in the synthesis of chiral compounds due to its stereochemistry.
Biology
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors.
Biological Probes: Used as a probe in studying biological pathways.
Medicine
Drug Development: Investigated for potential therapeutic applications.
Prodrug Design: Used in the design of prodrugs that release active compounds in vivo.
Industry
Material Science:
Catalysis: Used in catalytic processes due to its unique structure.
Mécanisme D'action
The mechanism of action of ®-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid: The enantiomer of the compound .
Azetidine-2-carboxylic acid: A structurally similar compound without the Boc group.
N-Boc-azetidine: A related compound with a Boc-protected azetidine ring.
Uniqueness
®-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the acetic acid moiety. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Propriétés
IUPAC Name |
2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLPFPLPMZEOQB-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
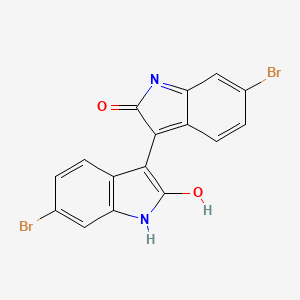
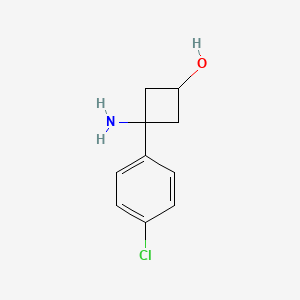
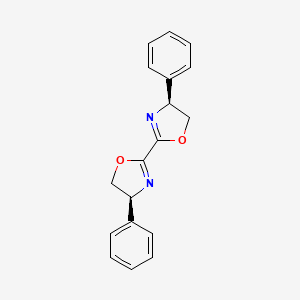
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B6591292.png)
![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate](/img/structure/B6591308.png)
![11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine](/img/structure/B6591316.png)
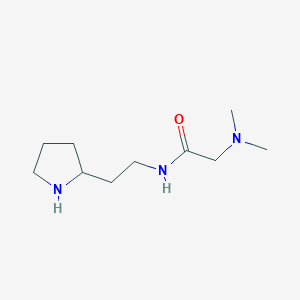
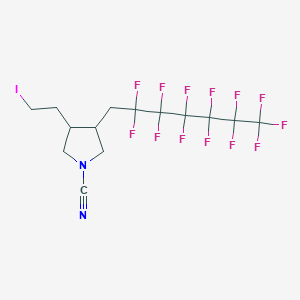
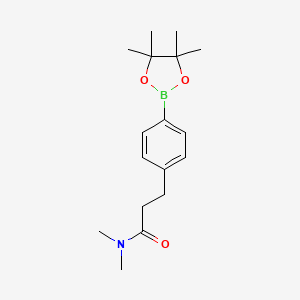
![2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6591340.png)
![1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B6591346.png)
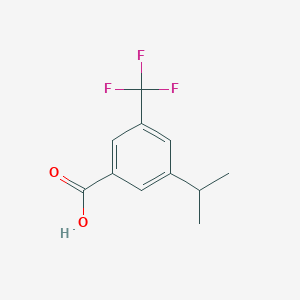

![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)
